Methyl (R)-(+)-lactate

Catalog No.
S561135
CAS No.
17392-83-5
M.F
C4H8O3
M. Wt
104.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-(+)-lactate

CAS Number

17392-83-5

Product Name

Methyl (R)-(+)-lactate

IUPAC Name

methyl (2R)-2-hydroxypropanoate

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N

SMILES

CC(C(=O)OC)O

Synonyms

(2R)-2-Hydroxypropanoic Acid Methyl Ester; (+)-2-Hydroxypropionic Acid Methyl Ester; (+)-Lactic Acid Methyl Ester; (+)-Methyl 2-Hydroxypropionate; (+)-Methyl Lactate; (R)-Methyl Lactate; D-Methyl Lactate; Methyl (2R)-2-Hydroxypropanoate; Methyl (R)-(

Canonical SMILES

CC(C(=O)OC)O

Isomeric SMILES

C[C@H](C(=O)OC)O

The exact mass of the compound Methyl (R)-(+)-lactate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of methyl 2-hydroxypropionate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl (R)-(+)-lactate (CAS 17392-83-5) is a highly valuable, enantiopure chiral building block widely utilized in the asymmetric synthesis of pharmaceuticals, agrochemicals, and complex natural products. As the methyl ester of D-lactic acid, it presents as a stable, process-friendly liquid with a boiling point of 144–145 °C and a specific optical rotation of approximately +8.4° (neat) . While its physical solvent properties mirror those of its racemic and (S)-isomer counterparts, its primary procurement value lies entirely in its precise (R)-stereocenter. This makes it an indispensable precursor for stereospecific reactions, including Grignard additions, Weinreb amide formations, and epoxidations, where preserving high enantiomeric excess (ee) is critical for downstream biological activity [1].

Substituting Methyl (R)-(+)-lactate with the more common and less expensive Methyl (S)-(-)-lactate or racemic methyl lactate fundamentally compromises asymmetric synthesis workflows. Because the stereocenter of the lactate precursor is directly incorporated into the target molecule, using the (S)-isomer yields the opposite, often biologically inactive enantiomer of the desired active pharmaceutical ingredient (API) [1]. Furthermore, substituting with racemic methyl lactate necessitates complex, yield-destroying downstream chiral resolution steps. This effectively caps the maximum theoretical yield of the desired enantiomer at 50% and significantly increases overall manufacturing costs, making the enantiopure (R)-isomer strictly non-interchangeable for target-oriented synthesis [2].

Enantiomeric Excess (ee) Preservation in Multikilogram API Synthesis

In the multikilogram scale synthesis of the antifungal agent Ravuconazole, starting with Methyl (R)-(+)-lactate ensures the direct transfer of the required stereocenter to the morpholine amide intermediate. Industrial process data demonstrates that utilizing the (R)-enantiomer achieves a 78% overall yield with an exceptional 98.0–98.5% ee [1]. In contrast, utilizing racemic methyl lactate would yield a racemic intermediate (0% ee), requiring downstream chiral resolution that inherently limits the maximum theoretical yield of the active enantiomer to 50%.

Evidence DimensionIntermediate Enantiomeric Excess (ee) and Yield
Target Compound Data98.0–98.5% ee (78% overall yield)
Comparator Or BaselineRacemic Methyl Lactate: 0% ee (max 50% theoretical yield of target enantiomer)
Quantified DifferencePreservation of >98% ee vs. 0% ee, effectively doubling the theoretical yield of the active enantiomer.
ConditionsMultikilogram scale API process development (Grignard coupling and epoxidation)

Procuring the enantiopure (R)-isomer eliminates costly downstream chiral resolution steps and maximizes the yield of the active pharmaceutical ingredient.

Stereospecificity in Natural Product Total Synthesis

The synthesis of bioactive natural products, such as (-)-Tatarinoids A and C, relies strictly on the (R)-stereocenter provided by Methyl (R)-(+)-lactate. When TBS-protected Methyl (R)-lactate is subjected to aryllithium addition, it successfully forms the required tertiary alcohol precursor with the correct spatial arrangement [1]. Substituting this precursor with Methyl (S)-(-)-lactate would invert the stereocenter, leading to the (+)-enantiomer of the Tatarinoid, which lacks the targeted cyclic adenosine monophosphate (cAMP) regulatory activity.

Evidence DimensionDownstream Target Stereochemistry and Activity
Target Compound DataYields active (-)-enantiomer with correct tertiary alcohol stereocenter
Comparator Or BaselineMethyl (S)-(-)-lactate: Yields inactive (+)-enantiomer
Quantified Difference100% inversion of biological activity (active vs. inactive enantiomer).
ConditionsOrganolithium addition to TBS-protected lactate precursor

For target-oriented synthesis, the specific (R)-enantiomer is strictly non-interchangeable to ensure the final compound possesses the intended biological activity.

Precursor Suitability and Chemoselectivity in Organometallic Coupling

During the synthesis of complex ketones via Weinreb amide intermediates, the choice of ester impacts the efficiency of the initial amidation and subsequent organometallic coupling. Methyl (R)-(+)-lactate undergoes nucleophilic acyl substitution more rapidly than its bulkier counterpart, Ethyl (R)-(+)-lactate, due to reduced steric hindrance at the carbonyl carbon [1]. This allows for milder reaction conditions during the formation of the Weinreb amide, which subsequently prevents over-addition of Grignard or organolithium reagents, ensuring high chemoselectivity for the desired ketone.

Evidence DimensionSteric Hindrance and Amidation Efficiency
Target Compound DataLower steric bulk, rapid amidation at milder temperatures
Comparator Or BaselineEthyl (R)-(+)-lactate: Higher steric bulk, slower amidation requiring harsher conditions
Quantified DifferenceSignificantly faster reaction kinetics and higher chemoselectivity due to reduced steric bulk.
ConditionsConversion to Weinreb amide for controlled organometallic addition

The methyl ester provides superior processability and chemoselectivity in complex multi-step synthetic routes compared to larger alkyl esters.

Chiral Pool Starting Material for Antifungal APIs

Methyl (R)-(+)-lactate is the definitive starting material for the commercial-scale synthesis of triazole antifungals like Ravuconazole. Its precise (R)-stereocenter is preserved through multi-step sequences involving Grignard additions and epoxidations, ensuring the final API meets strict enantiomeric purity requirements (≥98% ee) without the need for late-stage chiral resolution [1].

Precursor for Bioactive Natural Product Synthesis

In the total synthesis of complex natural products such as the neuromodulatory (-)-Tatarinoids, Methyl (R)-(+)-lactate is utilized to establish critical tertiary alcohol stereocenters. Its compatibility with TBS-protection and subsequent controlled organolithium additions makes it an ideal chiral building block for accessing specific, biologically active enantiomers [2].

Asymmetric Synthesis of Specialty Agrochemicals

The compound is highly suited for the development of enantiopure agrochemicals where only one stereoisomer exhibits pesticidal or herbicidal activity. Procuring Methyl (R)-(+)-lactate ensures that the resulting formulations have high target efficacy and reduced environmental load compared to racemic mixtures, directly leveraging the ee preservation demonstrated in industrial scale-ups [3].

XLogP3

-0.1

UNII

45MZ1T3TBV

GHS Hazard Statements

Aggregated GHS information provided by 434 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17392-83-5

Wikipedia

(+)-methyl lactate

Dates

Last modified: 08-15-2023

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